molecular formula C21H16N2O2S B12879403 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide CAS No. 590395-11-2

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide

Cat. No.: B12879403
CAS No.: 590395-11-2
M. Wt: 360.4 g/mol
InChI Key: MHPWNFFWGXNRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide is a synthetic organic compound characterized by a dibenzofuran core substituted with a carbamothioyl group (-NHC(=S)-) at position 3, linked to a 2-phenylacetamide moiety.

Properties

CAS No.

590395-11-2

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-2-phenylacetamide

InChI

InChI=1S/C21H16N2O2S/c24-20(12-14-6-2-1-3-7-14)23-21(26)22-15-10-11-17-16-8-4-5-9-18(16)25-19(17)13-15/h1-11,13H,12H2,(H2,22,23,24,26)

InChI Key

MHPWNFFWGXNRLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

Chemical Reactions Analysis

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

  • Molecular Formula : C₁₆H₁₂F₃N₂O₂S
  • Key Functional Groups : Benzothiazole (electron-withdrawing trifluoromethyl at position 6), 2-phenylacetamide.
  • Comparison :
    • The benzothiazole core replaces the dibenzofuran ring, reducing aromatic π-system size and altering electronic properties.
    • The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.5–3.0 estimated) compared to the carbamothioyl group.
    • Applications: Patent data suggest benzothiazole derivatives are explored for antimicrobial or anticancer activity .

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide ()

  • Molecular Formula : C₁₄H₁₀N₂O₄
  • Key Functional Groups : Nitro-substituted dibenzofuran, acetamide.
  • Comparison :
    • The nitro group at position 2 introduces strong electron-withdrawing effects, contrasting with the carbamothioyl group’s moderate electron-donating capacity.
    • Lower lipophilicity (logP ~1.8–2.2 estimated) due to the nitro group’s polarity versus the carbamothioyl’s sulfur atom.
    • Applications: Nitroaromatic compounds often exhibit pesticidal or explosive properties, but specific uses are undocumented here .

N-(1,2-Oxazol-3-yl)-2-phenylacetamide ()

  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Key Functional Groups : Oxazole ring, 2-phenylacetamide.
  • Comparison :
    • The oxazole heterocycle (smaller, less lipophilic) replaces the dibenzofuran, reducing molecular weight (202.21 vs. ~330–350 estimated for the target compound).
    • Higher solubility (logSw = -2.017) due to oxazole’s polarity, contrasting with the dibenzofuran-carbamothioyl’s hydrophobicity.
    • Applications: Oxazole derivatives are common in drug discovery for kinase inhibition or antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide N-(1,2-Oxazol-3-yl)-2-phenylacetamide
Molecular Weight ~330–350 g/mol 360.34 g/mol 270.24 g/mol 202.21 g/mol
logP (Lipophilicity) ~3.0–3.5 ~2.5–3.0 ~1.8–2.2 1.7956
Hydrogen Bond Acceptors 5–6 5 6 4
Polar Surface Area (Ų) ~80–90 ~85 ~95 45.825
Key Functional Influence Carbamothioyl (S-atom) Trifluoromethyl (electron-withdrawing) Nitro (electron-withdrawing) Oxazole (polar heterocycle)

Research Findings and Implications

  • Bioactivity Potential: The carbamothioyl group may enhance thiol-mediated binding to biological targets (e.g., enzymes or receptors), a feature absent in nitro- or oxazole-substituted analogs .
  • Agrochemical vs. Pharmaceutical Use : Unlike ’s pesticidal compounds (e.g., flutolanil, cyprofuram), the target compound lacks documented agrochemical motifs (e.g., trifluoromethyl or methoxypropyl groups), suggesting a therapeutic focus .
  • Synthetic Challenges : The dibenzofuran-carbamothioyl scaffold requires specialized synthetic routes, such as thiourea formation via isothiocyanate intermediates, differing from benzothiazole or oxazole syntheses .

Biological Activity

N-(Dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide, also known by its CAS number 590395-11-2, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and relevant research findings.

  • Molecular Formula: C21H16N2O2S
  • Molecular Weight: 360.43 g/mol
  • CAS Number: 590395-11-2

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of phenylacetamide derivatives, including this compound. These compounds have been evaluated for their effectiveness against various bacterial strains, particularly those exhibiting antibiotic resistance.

Minimum Inhibitory Concentration (MIC)

The MIC values for similar phenylacetamide compounds have been reported to range from 0.64 to 5.65 µg/mL against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) . While specific MIC data for this compound is not detailed in the sources, its structural similarity suggests it may exhibit comparable antibacterial properties.

The mechanism of action for phenylacetamide derivatives often involves inhibition of bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division in bacteria. By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study investigating the antibacterial effects of various phenylacetamide derivatives found that certain compounds exhibited significant bactericidal activity against E. coli, with some achieving an MIC as low as 0.64 µg/mL . The compounds were also tested for their ability to reduce biofilm formation, which is critical in treating chronic infections.
  • Synergistic Effects :
    The same study noted that some phenylacetamides demonstrated synergistic effects when combined with FDA-approved antibiotics, enhancing their efficacy against resistant strains .
  • Selectivity and Safety :
    In vitro studies indicated that several derivatives had a favorable selectivity index, suggesting low toxicity to human cells while effectively targeting bacterial pathogens . This is crucial for developing safe therapeutic agents.

Comparative Analysis of Related Compounds

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with related compounds is presented below:

Compound NameCAS NumberMIC (µg/mL)Mechanism of ActionSelectivity Index
This compound590395-11-2TBDInhibition of DNA gyraseTBD
Phenylacetamide Derivative ATBD0.64Inhibition of topoisomerasesHigh
Phenylacetamide Derivative BTBD5.65Inhibition of topoisomerasesModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.